

Application Notes and Protocols: MIV-150 Tissue Explant Culture Infection Model

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Compound of Interest

Compound Name: *Miv 150*

Cat. No.: *B1677211*

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Introduction

The MIV-150 tissue explant culture infection model provides a robust and physiologically relevant ex vivo system for the evaluation of microbicide efficacy against lentiviruses, such as Simian-Human Immunodeficiency Virus (SHIV) and Human Immunodeficiency Virus (HIV). This model utilizes fresh cervicovaginal or other relevant mucosal tissues, preserving the complex three-dimensional architecture and cellular diversity of the native environment. Such a system offers a significant advantage over traditional cell line-based assays by better recapitulating the intricate interactions between the virus, host tissue, and the candidate microbicide. MIV-150, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI), has demonstrated significant promise in preclinical studies using this model, both in gel formulations and when delivered via intravaginal rings.

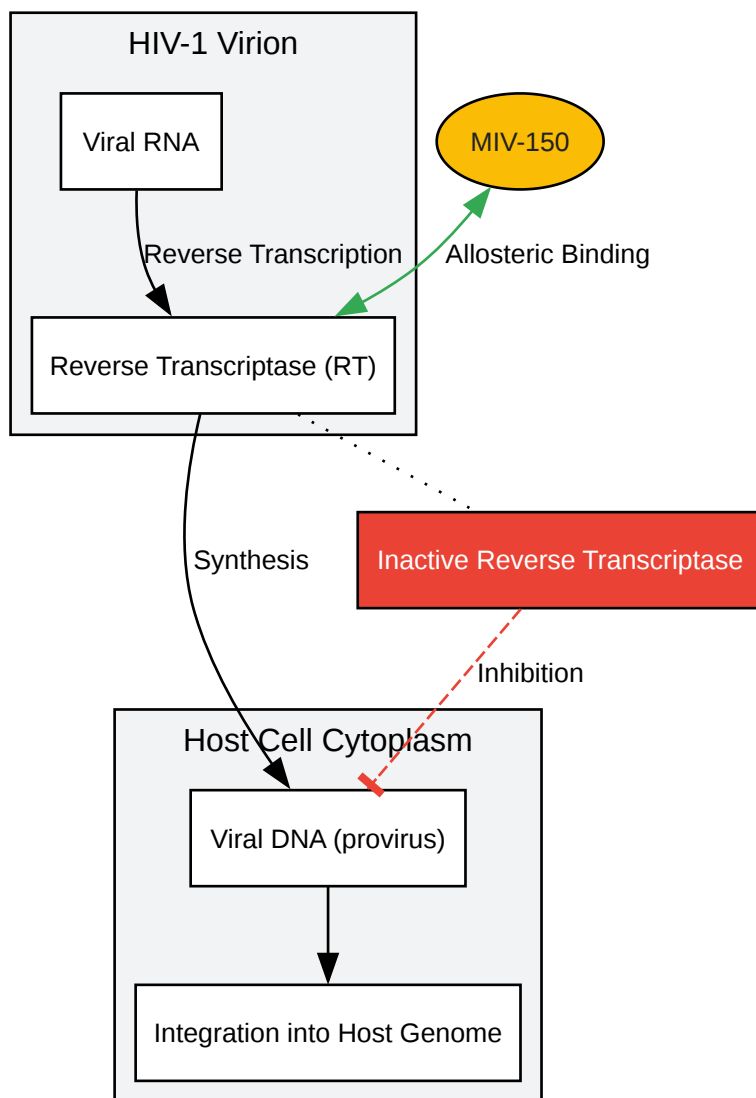
These application notes provide a comprehensive overview of the MIV-150 tissue explant model, including detailed protocols for tissue culture, infection, and assessment of antiviral efficacy and cytotoxicity. The provided data and methodologies are intended to guide researchers in the design and execution of their own ex vivo microbicide evaluation studies.

Mechanism of Action: MIV-150

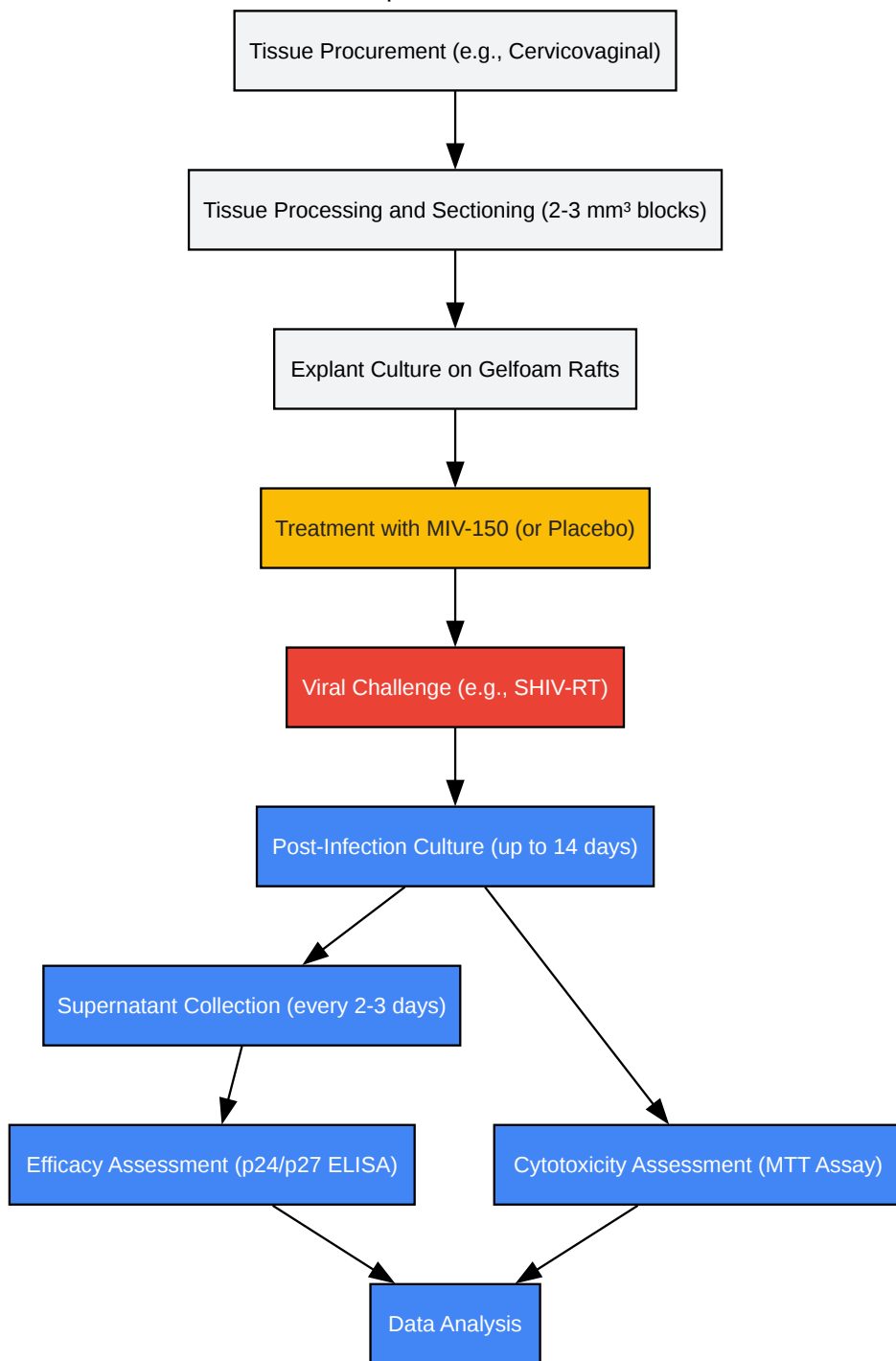
MIV-150 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the HIV-1 reverse transcriptase (RT) enzyme, a critical component for the conversion of the viral RNA

genome into DNA. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), MIV-150 does not bind to the active site of the RT enzyme. Instead, it binds to a hydrophobic pocket located near the active site, inducing a conformational change in the enzyme.[1][2][3] This allosteric inhibition effectively blocks the polymerase activity of RT, thereby halting the viral replication process.[1][2][4][5]

Mechanism of Action of MIV-150



MIV-150 Tissue Explant Infection Model Workflow

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